N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide
Description
The compound N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 2-chlorophenyl group linked via an acetamide moiety.
- A piperazine ring substituted at the 2-position with a 3-oxo group.
- A 4-(2-pyridyl)piperazinyl acetyl substituent at the 1-position of the piperazine ring. Its molecular formula is C₂₂H₂₆ClN₇O₃, with a molecular weight of 471.95 g/mol .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6O3/c24-17-5-1-2-6-18(17)27-21(31)15-19-23(33)26-9-10-30(19)22(32)16-28-11-13-29(14-12-28)20-7-3-4-8-25-20/h1-8,19H,9-16H2,(H,26,33)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWXBIARSHAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the chlorophenyl acetamide and the piperazine derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Acetamide Cores
a) N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12, )
- Key Features :
- 3-Chlorophenyl group (vs. 2-chlorophenyl in Compound A).
- 4-Methylpiperazine substituent (simpler than the 2-pyridyl piperazine in Compound A).
- Molecular Weight : 386.33 g/mol.
- Pharmacological Relevance : Tested for anticonvulsant activity, suggesting CNS penetration .
- Structural Impact : The absence of the 3-oxo-piperazine and pyridyl groups may reduce binding affinity to receptors requiring heteroaromatic interactions.
b) 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide (Compound in )
- Key Features :
- 3-Chlorophenylpiperazine core.
- 2-Methoxy-5-methylphenyl acetamide substituent.
- Molecular Weight : 373.88 g/mol.
c) N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide ()
Analogues with Heteroaromatic Piperazine Substituents
a) N-(2-Chlorophenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide ()
- Key Features :
- Pyrimidin-2-yl piperazine (vs. pyridyl in Compound A).
- Identical 2-chlorophenyl and 3-oxo-piperazine groups.
- Molecular Weight : 471.95 g/mol (same as Compound A).
- Impact : The pyrimidine ring may engage in additional hydrogen bonding compared to pyridine, altering receptor selectivity .
b) 2-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1-imidazolidinyl]-1-piperidinyl}-N-(2-chlorobenzyl)acetamide ()
- Key Features: Imidazolidinone and trifluoroethyl groups. 2-Chlorobenzyl substituent.
Physicochemical and Pharmacokinetic Comparisons
- LogP Trends : Compound A’s higher LogP vs. Compound 12 suggests better membrane permeability but possible solubility challenges.
- Hydrogen Bonding : The pyridyl/pyrimidinyl groups in Compound A and ’s analogue increase hydrogen bond acceptors, which may improve target binding but reduce blood-brain barrier penetration.
Research Findings and Implications
- Anticonvulsant Activity : Piperazine-acetamide derivatives like Compound 12 () show efficacy in seizure models, suggesting Compound A’s structural complexity could be optimized for enhanced CNS activity .
- Synthetic Flexibility : and demonstrate methods for introducing substituents (e.g., sulfonamides, methoxy groups) that modulate solubility and potency. For instance, sulfamoylphenyl derivatives in exhibit high yields (94–95%), indicating feasible routes for Compound A’s modification .
Biological Activity
N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure
The compound can be represented as follows:
Antibacterial Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antibacterial properties. For instance, compounds with similar piperazine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 6a | 0.4 | Staphylococcus aureus |
| 6e | 0.9 | Escherichia coli |
| 6h | 1.5 | Pseudomonas aeruginosa |
These results suggest that the presence of the piperazine moiety enhances the antibacterial potency of the compounds .
Anticancer Activity
Research has demonstrated that piperazine derivatives can induce apoptosis in cancer cells. For example, a study highlighted that compounds similar to this compound showed cytotoxic effects against breast cancer cells and melanoma:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| CD-5 | 5.0 | MCF-7 (breast cancer) |
| CD-10 | 3.0 | A375 (melanoma) |
The mechanism of action involves the generation of reactive oxygen species (ROS), leading to cell death .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cell models:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 70% |
| IL-6 | 65% |
These findings suggest that the compound may have therapeutic applications in inflammatory diseases .
Case Studies
- Study on Antibacterial Efficacy : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, several exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong anti-tubercular activity .
- Anticancer Evaluation : A derivative similar to this compound was evaluated for its effect on human cancer cell lines, showing significant reduction in cell viability through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
